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3,4,5-Pyridinetricarboxylicacid, 1,4-dihydro-2,6-dimethyl-, 3,5-diethyl ester

Catalog No.
S12835213
CAS No.
M.F
C14H18NO6-
M. Wt
296.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Pyridinetricarboxylicacid, 1,4-dihydro-2,6-d...

Product Name

3,4,5-Pyridinetricarboxylicacid, 1,4-dihydro-2,6-dimethyl-, 3,5-diethyl ester

IUPAC Name

3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate

Molecular Formula

C14H18NO6-

Molecular Weight

296.30 g/mol

InChI

InChI=1S/C14H19NO6/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2/h11,15H,5-6H2,1-4H3,(H,16,17)/p-1

InChI Key

USGQSNVLGQWBEC-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C(=O)[O-])C(=O)OCC)C)C

3,4,5-Pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-, 3,5-diethyl ester, also known as diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a synthetic organic compound belonging to the class of dihydropyridine derivatives. Its molecular formula is C13H19NO4C_{13}H_{19}NO_4, and it has a molecular weight of approximately 253.29 g/mol. This compound features a pyridine ring with three carboxylic acid groups and two ethyl ester substituents, which contribute to its unique chemical properties and reactivity.

Typical of dihydropyridine derivatives:

  • Reduction Reactions: Dihydropyridines can be reduced to form more saturated compounds or oxidized to yield corresponding pyridines.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions.

These reactions make it valuable in synthetic organic chemistry for constructing more complex molecules.

Synthesis of 3,4,5-pyridinetricarboxylic acid typically involves multi-step organic reactions:

  • Hantzsch Reaction: The most common method involves the condensation of aldehydes with ethyl acetoacetate and ammonium acetate in the presence of a catalyst.
  • Esterification: The resulting dicarboxylic acid can be esterified using ethanol and an acid catalyst.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis, particularly in developing cardiovascular medications.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: Its derivatives may be explored for polymer synthesis or as additives in materials.

Interaction studies involving this compound focus on its biological effects and potential interactions with other drugs or biological molecules. Key areas include:

  • Drug Interactions: Assessing how this compound interacts with other pharmaceuticals to predict synergistic or antagonistic effects.
  • Metabolic Pathways: Investigating how this compound is metabolized in the body and its impact on metabolic processes.

Several compounds share structural similarities with 3,4,5-pyridinetricarboxylic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
3,5-Dicarboethoxy-2,6-dimethyl-1,4-dihydropyridineSimilar pyridine structureKnown for its use as a reference standard in analytical chemistry .
1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl EsterContains two ethyl ester groupsOften used in pharmaceutical formulations .
3-Pyridinecarboxylic AcidContains one carboxylic groupSimpler structure; less functional diversity compared to the target compound.

These compounds highlight the unique structural complexity of 3,4,5-pyridinetricarboxylic acid while demonstrating its potential versatility in various applications.

The compound 3,4,5-pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-, 3,5-diethyl ester adheres to IUPAC nomenclature rules, which prioritize positional numbering and functional group hierarchy. Breaking down its name:

  • Pyridinetricarboxylic acid: A pyridine ring substituted with three carboxyl (-COOH) groups at positions 3, 4, and 5.
  • 1,4-dihydro: Indicates partial saturation of the pyridine ring, with hydrogenation at the 1- and 4-positions, forming a non-aromatic dihydropyridine structure.
  • 2,6-dimethyl: Methyl (-CH₃) groups at positions 2 and 6.
  • 3,5-diethyl ester: Ethyl ester (-COOCH₂CH₃) groups at positions 3 and 5, leaving the 4-carboxyl group as a free acid.

This structure belongs to the 1,4-dihydropyridine (1,4-DHP) class, widely studied for their redox-active properties and applications in medicinal chemistry. Unlike classical Hantzsch esters—which feature two ester groups at positions 3 and 5—this derivative introduces a third carboxyl group at position 4, creating a tricarboxylic acid scaffold. The presence of both esterified and free carboxyl groups enables diverse reactivity, including hydrogen bonding and metal coordination.

Table 1: Structural Comparison of Selected Pyridinetricarboxylate Derivatives

Compound NameSubstituents (Positions)Esterification PatternReference
Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate2,6-Me; 3,5-Et estersDicarboxylate
Diethyl 4-ethyl-2,6-dimethylpyridine-3,5-dicarboxylate4-Et; 2,6-Me; 3,5-Et estersDicarboxylate (aromatic)
3,5-Diethyl 1,4-dihydro-2,6-dimethyl-3,4,5-pyridinetricarboxylate2,6-Me; 3,5-Et esters; 4-COONaTricarboxylate (sodium salt)
Target compound2,6-Me; 3,5-Et esters; 4-COOHTricarboxylate (free acid)This work

The structural classification hinges on the interplay between the dihydropyridine core and carboxyl/ester groups. The 1,4-dihydro configuration imparts planarity to the ring, while methyl groups at 2 and 6 enhance steric stability. The 3,5-diethyl esters and 4-carboxylic acid create a polar-apolar dichotomy, influencing solubility and intermolecular interactions.

Historical Context of Pyridinetricarboxylic Acid Derivatives in Heterocyclic Chemistry

The synthesis of pyridinetricarboxylic acid derivatives traces back to early 20th-century investigations into pyridine functionalization. Arthur Hantzsch’s 1881 discovery of the four-component reaction between aldehydes, β-ketoesters, and ammonia laid the groundwork for dihydropyridine chemistry. Traditional Hantzsch esters, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, became pivotal in pharmaceuticals (e.g., nifedipine) due to their calcium channel-blocking activity.

The evolution toward tricarboxylates emerged from efforts to modify redox properties and expand catalytic applications. For instance, the introduction of a third carboxyl group at position 4 in pyridinetricarboxylic acid derivatives enables chelation with metals, a feature exploited in organocatalysis. Early syntheses of tricarboxylic acids, such as dinicotinic acid (pyridine-3,5-dicarboxylic acid), involved decarboxylation of higher carboxylated precursors. Modern adaptations employ selective esterification strategies to preserve specific carboxyl groups while functionalizing others, as seen in the target compound’s 3,5-diethyl ester configuration.

The development of sodium carboxylate derivatives (e.g., 3,5-diethyl 1,4-dihydro-2,6-dimethyl-3,4,5-pyridinetricarboxylate monosodium salt) highlights advancements in solubility modulation for aqueous-phase reactions. These innovations underscore the enduring relevance of pyridinetricarboxylic acid derivatives in synthetic and applied chemistry.

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

296.11341229 g/mol

Monoisotopic Mass

296.11341229 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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